1,4,5,8-Tetramethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetramethylanthracene is an organic compound with the molecular formula C18H18. It is a derivative of anthracene, where four methyl groups are substituted at the 1, 4, 5, and 8 positions of the anthracene ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetramethylanthracene can be synthesized through several methods. One common approach involves the alkylation of anthracene with methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment for efficient production .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetramethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions
Major Products Formed
The major products formed from these reactions include:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
1,4,5,8-Tetramethylanthracene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetramethylanthracene involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 1,2,4,5-Benzenetetramine tetrahydrochloride
- 1,4,5,8,9-Pentamethylanthracene
- 9,10-Diphenylanthracene
Uniqueness
1,4,5,8-Tetramethylanthracene is unique due to its specific substitution pattern on the anthracene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its properties can be leveraged for desired outcomes .
Properties
CAS No. |
2960-97-6 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,4,5,8-tetramethylanthracene |
InChI |
InChI=1S/C18H18/c1-11-5-6-12(2)16-10-18-14(4)8-7-13(3)17(18)9-15(11)16/h5-10H,1-4H3 |
InChI Key |
OCFNRIXVFFNDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.